molecular formula C7H13NO3 B12884323 (S)-Hydroxymethyl 2-(pyrrolidin-2-yl)acetate

(S)-Hydroxymethyl 2-(pyrrolidin-2-yl)acetate

Cat. No.: B12884323
M. Wt: 159.18 g/mol
InChI Key: OAZKNZDIYSSTPT-LURJTMIESA-N
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Description

(S)-Hydroxymethyl 2-(pyrrolidin-2-yl)acetate is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Hydroxymethyl 2-(pyrrolidin-2-yl)acetate typically involves the use of (S)-proline as a starting material. The synthetic route may include steps such as chloroacetylation followed by amidation and dehydration . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(S)-Hydroxymethyl 2-(pyrrolidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-Hydroxymethyl 2-(pyrrolidin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Hydroxymethyl 2-(pyrrolidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The hydroxymethyl group may also participate in hydrogen bonding and other interactions that modulate the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Hydroxymethyl 2-(pyrrolidin-2-yl)acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological properties

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

hydroxymethyl 2-[(2S)-pyrrolidin-2-yl]acetate

InChI

InChI=1S/C7H13NO3/c9-5-11-7(10)4-6-2-1-3-8-6/h6,8-9H,1-5H2/t6-/m0/s1

InChI Key

OAZKNZDIYSSTPT-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](NC1)CC(=O)OCO

Canonical SMILES

C1CC(NC1)CC(=O)OCO

Origin of Product

United States

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